Methyl 2-Methylthiophene-3-carboxylate
Description
Significance of Thiophene (B33073) Carboxylate Scaffolds in Modern Organic Chemistry
Thiophene scaffolds, particularly those functionalized with carboxylate or carboxamide groups, are highly significant in modern organic chemistry, especially in the realm of medicinal chemistry and materials science. quinoline-thiophene.comnih.govmdpi.com Thiophene-containing compounds are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, antihypertensive, and antitumor properties. nih.gov The thiophene ring is considered a "privileged pharmacological structure" and acts as a reactive analog of a benzene (B151609) ring, with its planarity and aromaticity enhancing potential binding to biological receptors. mdpi.com
The incorporation of a carboxylate group provides a key functional handle for further molecular elaboration. For instance, 2-aminothiophene-3-carboxylate derivatives are crucial building blocks for synthesizing thienopyrimidine derivatives, which are investigated as kinase inhibitors for cancer therapy, calcium receptor antagonists, and antiviral agents. georganics.sk Thiophene carboxamide derivatives have also been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, with some showing high selectivity for cancer cells over normal cells. nih.govnih.gov Beyond pharmaceuticals, the unique structural and electronic properties of thiophene carboxylates make them useful in developing organic optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs) and organic solar cells, as well as fine chemicals like dyes and fragrances. quinoline-thiophene.com
Positional Isomerism and its Impact on Thiophene Reactivity and Applications
Positional isomerism, which refers to the different possible arrangements of substituents on the thiophene ring, has a profound impact on the molecule's physical, chemical, and biological properties. acs.orgtandfonline.com The substitution pattern influences the electronic distribution within the aromatic ring, molecular geometry, and steric hindrance, which in turn dictates reactivity and potential applications. tandfonline.combohrium.com
For example, studies on positional isomers of thiophene-based liquid crystals have shown that the attachment position of a linking group (e.g., an imine) to the thiophene ring affects the molecule's planarity. tandfonline.com A linkage at the 2-position can lead to better conjugation and a more planar structure compared to a linkage at the 3-position. tandfonline.com This difference in geometry influences intermolecular interactions and, consequently, the stability and type of liquid crystal phases formed. tandfonline.comtandfonline.com
In the context of optical properties, the arrangement of thiophene units connected by π-conjugated bridges significantly alters their UV-vis absorption and fluorescence emission. acs.orgacs.org A nearly coplanar para-linked isomer was found to have more intense absorption and emission compared to its nonplanar ortho and meta counterparts. acs.orgacs.org Similarly, in the synthesis of insecticides, the specific placement of halogen and carboxyl substituents on the thiophene ring is critical for biological activity, making the regiocontrolled synthesis of specific isomers, such as 4-bromo-3-methyl-2-thiophenecarboxylic acid derivatives, a key focus. beilstein-journals.org The reactivity of the thiophene ring itself is position-dependent; electrophilic substitution, for instance, preferentially occurs at the α-position (C2 or C5) unless these positions are blocked. derpharmachemica.com This inherent reactivity difference between the α and β positions is a fundamental consideration in the synthesis of specifically substituted thiophene derivatives.
Overview of Research Trajectories for Methyl 2-Methylthiophene-3-carboxylate and its Analogues
Research involving this compound and its analogues primarily focuses on their utility as versatile building blocks in the synthesis of functional molecules, particularly for pharmaceutical applications. quinoline-thiophene.comresearchgate.net The compound itself is often used as a starting material or a key intermediate. quinoline-thiophene.com For example, a safe and efficient large-scale process for the preparation of its analogue, ethyl 2-methylthiophene-3-carboxylate, has been developed, highlighting its industrial relevance. nih.gov
A significant area of research involves the synthesis of more complex derivatives for biological evaluation. One study described the synthesis of new compounds based on the bioisosteric replacement of the ester moiety in methyl 2-(acylamino)thiophene-3-carboxylates with amide or heterocyclic groups. researchgate.net These analogues were developed from a family of compounds previously identified as positive allosteric modulators of the GABA(B) receptor. researchgate.net Another related analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate, serves as a key intermediate in the manufacture of Articaine, a dental local anesthetic, which is the only anesthetic in its class to contain a thiophene ring. ganeshremedies.com
The synthesis of thiophene derivatives often employs established name reactions that allow for the construction of the substituted thiophene ring. The Gewald reaction is a prominent method for producing polysubstituted 2-aminothiophenes from ketones or aldehydes, α-cyanoesters, and elemental sulfur. wikipedia.orgarkat-usa.org Modifications of this reaction are used to create a variety of 2-aminothiophene-3-carboxylate derivatives. georganics.skresearchgate.net The Fiesselmann thiophene synthesis is another important route, which typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to form substituted thiophenes. derpharmachemica.comwikipedia.orgcore.ac.uk These synthetic strategies are continually being refined to create libraries of thiophene compounds for screening in drug discovery and materials science. arkat-usa.orgwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDEWOBDKZGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520945 | |
| Record name | Methyl 2-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53562-51-9 | |
| Record name | 3-Thiophenecarboxylic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53562-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Methylthiophene 3 Carboxylate
Established Laboratory-Scale Synthetic Routes
Traditional methods for the synthesis of Methyl 2-methylthiophene-3-carboxylate are predominantly centered around two main strategies: the esterification of the corresponding carboxylic acid and the carboxylation of a thiophene (B33073) ring via a Grignard reagent.
Esterification Reactions of 2-Methylthiophene-3-carboxylic Acid
A straightforward and widely utilized method for the preparation of this compound is the esterification of 2-Methylthiophene-3-carboxylic acid. quinoline-thiophene.com This reaction typically involves the treatment of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Commonly, strong mineral acids such as concentrated sulfuric acid are employed to catalyze the reaction, which is often carried out under reflux conditions to drive the equilibrium towards the formation of the ester. quinoline-thiophene.com The temperature and reaction time are critical parameters that must be controlled to maximize the yield and minimize the occurrence of side reactions. quinoline-thiophene.com An alternative approach for this transformation under milder conditions involves the use of more reactive methanol derivatives, such as diazomethane, which can circumvent the need for strong acid catalysis and potentially lead to higher purity of the final product. quinoline-thiophene.com
Table 1: Comparison of Esterification Methods for 2-Methylthiophene-3-carboxylic Acid
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Concentrated H₂SO₄ | Reflux in Methanol | Inexpensive reagents, well-established | Harsh conditions, potential for side reactions, reversible |
| Diazomethane | None | Mild, room temperature | High yield, mild conditions | Hazardous and toxic reagent, requires careful handling |
Grignard Reagent-Mediated Carboxylation of Halogenated Thiophenes
A versatile and powerful method for the synthesis of thiophene carboxylic acids and their esters involves the use of Grignard reagents. This approach typically starts with a halogenated thiophene, such as 3-bromo-2-methylthiophene (B1266441), which is converted into a highly reactive organomagnesium compound (a Grignard reagent). This intermediate is then reacted with an electrophilic carbon source, most commonly carbon dioxide, to introduce the carboxyl group. Subsequent esterification yields the desired methyl ester. nih.govbeilstein-journals.org
The formation of the Grignard reagent is a critical step and is achieved by reacting the halogenated thiophene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The resulting 2-methyl-3-thienylmagnesium halide is then carboxylated by bubbling carbon dioxide gas through the reaction mixture or by pouring the Grignard solution over solid carbon dioxide (dry ice). beilstein-journals.org
When synthesizing substituted thiophenes, the regioselectivity of the metallation and subsequent carboxylation steps is a crucial consideration. The position of the initial halogen atom on the thiophene ring directs the formation of the Grignard reagent and, consequently, the position of the newly introduced carboxyl group. Starting with 3-bromo-2-methylthiophene ensures that the carboxylation occurs at the 3-position, leading to the desired 2-methylthiophene-3-carboxylic acid precursor. The inherent directing effects of substituents already present on the thiophene ring can also influence the regiochemical outcome of metallation reactions.
Novel and Emerging Synthetic Approaches
While traditional methods are reliable, research into more efficient, sustainable, and versatile synthetic routes is ongoing. Emerging approaches in organic synthesis hold promise for the future production of this compound and related compounds.
One area of significant interest is the direct C-H activation and carboxylation of the thiophene ring. This strategy avoids the pre-functionalization step of halogenation required for Grignard-based methods. Recent studies have demonstrated the direct carboxylation of thiophene with CO2 using a solvent-free carbonate and carboxylate medium. mdpi.com This method relies on a base-mediated cleavage of the C-H bond, a critical step in the carboxylation process. mdpi.com The product yield has been shown to vary with different carboxylate salts, with cesium pivalate (B1233124) being identified as a suitable base additive. mdpi.com While this has been demonstrated for thiophene itself, the regioselective application to substituted thiophenes like 2-methylthiophene (B1210033) for the synthesis of specific isomers like the 3-carboxylate remains an area for further development.
Photocatalysis is another burgeoning field with potential applications in thiophene synthesis. While specific examples for the direct synthesis of this compound are not yet prevalent, the use of thiophene-embedded conjugated microporous polymers as heterogeneous photocatalysts for other organic transformations has been demonstrated. rsc.org This suggests the possibility of developing light-driven synthetic methods for thiophene derivatives in the future.
Furthermore, the development of flow chemistry processes offers advantages in terms of safety, scalability, and control over reaction conditions. The synthesis of thiophene-2-carboxylates has been achieved using flow synthesis, indicating the potential for adapting such technologies for the continuous production of this compound. researchgate.net
Table 2: Emerging Synthetic Strategies for Thiophene Carboxylation
| Approach | Key Features | Potential Advantages | Current Status for Target Molecule |
| Direct C-H Carboxylation | Avoids pre-functionalization | Atom-economical, potentially fewer steps | Demonstrated for unsubstituted thiophene; regioselectivity for 2-methylthiophene needs to be established |
| Transition Metal Catalysis (Pd, Ag) | Catalytic activation of C-H bonds | Milder reaction conditions, potential for high selectivity | Mechanistic studies and proof-of-concept exist for thiophene carboxylation |
| Photocatalysis | Light-driven reactions | Use of renewable energy, mild conditions | General applications in thiophene chemistry; specific application to target synthesis is a future prospect |
| Flow Chemistry | Continuous processing | Improved safety, scalability, and control | Demonstrated for related thiophene carboxylates; adaptable for the target molecule |
Industrial-Scale Production and Process Optimization
Moving from laboratory-scale synthesis to industrial production requires a focus on scalability, safety, cost-effectiveness, and process control to ensure high yield and purity.
| Feature | Advantage | Impact on Scalability |
| Starting Material | Commercially available 2-methylthiophene | Cost-effective and accessible |
| Reagent Avoidance | No n-butyllithium or other strong bases | Enhanced safety, reduced cost |
| Conditions | Non-cryogenic | Simplified reactor requirements, lower energy cost |
| Yield | 52% overall yield | High efficiency for multi-kilogram production |
Continuous flow chemistry is an enabling technology for modern chemical manufacturing that offers significant advantages over traditional batch processing. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for superior control over reaction parameters. mdpi.com Key benefits include enhanced heat and mass transfer, improved safety due to the small volume of reactants at any given time, and the potential for automation and process optimization. mdpi.comuc.pt
This technology is particularly well-suited for the synthesis of pharmaceutical intermediates. For example, in the synthesis of other complex molecules, switching from batch to continuous-flow photochemical conditions has been shown to increase product yield from 21% to 65%. mdpi.com The principles of continuous flow can be applied to the synthesis of thiophene derivatives to improve efficiency, reproducibility, and safety, making it a highly attractive platform for industrial-scale production. mdpi.com
Precise control over reaction conditions is paramount for maximizing product yield and purity while minimizing side reactions. In the synthesis of this compound, several parameters are critical.
| Controlled Parameter | Effect on Reaction | Purpose |
| Temperature | Affects reaction rate and selectivity | Optimize for desired product formation, minimize byproducts quinoline-thiophene.com |
| Time | Determines extent of reaction | Ensure complete conversion without product degradation quinoline-thiophene.com |
| Pressure (e.g., CO/CO₂) | Influences gas concentration and catalyst stability | Maintain catalyst activity, ensure sufficient reagent rsc.org |
| Catalyst Loading | Impacts reaction rate and cost | Use minimal amount for efficient conversion |
By carefully optimizing these conditions, manufacturers can achieve a robust and reproducible process that delivers this compound at the desired purity and yield for industrial applications.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Methylthiophene 3 Carboxylate
Reactions Involving the Methyl Ester Moiety
The methyl ester group is a primary site for reactions such as hydrolysis, transesterification, and reduction, providing pathways to key derivatives like carboxylic acids, other esters, and alcohols.
The conversion of methyl 2-methylthiophene-3-carboxylate to its corresponding carboxylic acid, 2-methylthiophene-3-carboxylic acid, can be achieved through hydrolysis under either acidic or basic conditions. quinoline-thiophene.com
Under basic conditions, such as co-heating with an aqueous sodium hydroxide (B78521) solution, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the ester's C-O bond to yield methanol (B129727) and the sodium salt of the carboxylic acid (sodium 2-methylthiophene-3-carboxylate). quinoline-thiophene.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to furnish the final 2-methylthiophene-3-carboxylic acid.
In an acidic medium, the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. quinoline-thiophene.com After the water molecule attacks, a series of proton transfer steps occur, ultimately leading to the elimination of methanol and the formation of 2-methylthiophene-3-carboxylic acid. quinoline-thiophene.com
| Reaction Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Basic Hydrolysis | NaOH(aq), Heat | Sodium 2-methylthiophene-3-carboxylate | 2-Methylthiophene-3-carboxylic acid (after acidification) |
| Acidic Hydrolysis | H₂O, Acid Catalyst (e.g., H₂SO₄) | Not applicable | 2-Methylthiophene-3-carboxylic acid |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction can be catalyzed by either an acid or a base. quinoline-thiophene.commasterorganicchemistry.com For instance, when heated with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, it undergoes transesterification to form ethyl 2-methylthiophene-3-carboxylate and methanol. quinoline-thiophene.com This reaction is reversible, and to drive the equilibrium towards the desired product, it is often necessary to use a large excess of the reactant alcohol or to remove one of the products (e.g., methanol) as it forms. quinoline-thiophene.commasterorganicchemistry.com
The general mechanism for acid-catalyzed transesterification involves:
Protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic attack by the new alcohol (e.g., ethanol) on the carbonyl carbon. masterorganicchemistry.com
Proton transfer from the attacking alcohol to the original methoxy (B1213986) group.
Elimination of methanol as a leaving group.
Deprotonation of the carbonyl to regenerate the catalyst and form the new ester. masterorganicchemistry.com
This process allows for the derivatization of the ester moiety, creating a library of different alkyl esters with varied properties and potential applications.
The carboxylate group of this compound can be reduced to a primary alcohol, yielding (2-methylthiophen-3-yl)methanol. This transformation requires a potent reducing agent, as esters are less reactive than aldehydes or ketones. ucalgary.ca Lithium aluminum hydride (LiAlH₄) is a strong and effective reagent for this purpose, capable of reducing esters and carboxylic acids to primary alcohols. libretexts.orgmasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to accomplish this reduction. libretexts.org
The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide and isolate the alcohol. ucalgary.camasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon, followed by the collapse of the tetrahedral intermediate to eliminate a methoxide-aluminum complex and form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of LiAlH₄ to form the final alkoxide, which is then protonated during workup. ucalgary.ca
| Reaction | Reagent | Solvent | Product |
|---|---|---|---|
| Reduction | 1. LiAlH₄ 2. H₃O⁺ workup | Anhydrous Ether (e.g., THF) | (2-Methylthiophen-3-yl)methanol |
Reactions at the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The substitution pattern is directed by the existing methyl and methoxycarbonyl groups.
The regioselectivity of electrophilic substitution on the this compound ring is determined by the combined electronic effects of the C2-methyl group and the C3-methoxycarbonyl group. The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. libretexts.org In the thiophene ring, this corresponds to the C5 position. Conversely, the methoxycarbonyl group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.
The two available positions for substitution on the ring are C4 and C5.
The C5 position is activated by the electron-donating methyl group at C2.
The C4 position is adjacent to the deactivating methoxycarbonyl group at C3.
Therefore, the activating effect of the methyl group is expected to dominate, directing electrophilic substitution preferentially to the C5 position. For example, bromination of the thiophene ring can be achieved using bromine in the presence of a catalyst like ferric chloride, leading to the formation of a brominated product, likely at the C5 position. quinoline-thiophene.com
Nucleophilic aromatic substitution on an electron-rich ring system like thiophene is generally difficult and requires specific conditions. The high electron density of the ring repels nucleophiles. Such reactions typically require either the presence of a good leaving group and strong activation by potent electron-withdrawing groups on the ring, or a mechanism involving the formation of a Meisenheimer complex. For this compound, the ring is only moderately deactivated by the single ester group, making standard nucleophilic additions or substitutions on the thiophene ring itself unfavorable under typical laboratory conditions.
Oxidation Reactions of the Thiophene Ring
The thiophene ring in derivatives such as this compound is susceptible to oxidation, primarily at the sulfur atom. The nature of the product depends significantly on the oxidizing agent and the reaction conditions. The principal oxidation products are the corresponding thiophene-S-oxides and the more stable thiophene-S,S-dioxides. mdpi.org
Direct oxidation of thiophenes with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid (e.g., BF₃·Et₂O) or a proton acid, typically at low temperatures around -20°C, leads to the formation of thiophene-S-oxides. mdpi.org These S-oxides are often reactive and have been historically elusive, but this method has made them more accessible. mdpi.orgsemanticscholar.org The acid is believed to play a dual role: it may activate the peracid and also complex with the newly formed thiophene-S-oxide, which decreases the electron density on the sulfur atom, thus preventing a second oxidation step to the S,S-dioxide. mdpi.org
In the absence of an acid catalyst, the oxidation of thiophenes with peracids generally proceeds to the more stable thiophene-S,S-dioxides. mdpi.org These reactions are typically run at room temperature or higher. Thiophene-S,S-dioxides are well-known and stable compounds. semanticscholar.org
Another oxidative pathway for thiophene derivatives involves the use of catalytic systems. For instance, the CCl₄–CH₃OH–VO(acac)₂ system can oxidize thiophene to methyl 2-thiophenecarboxylate. semanticscholar.org The proposed mechanism does not involve direct oxidation of the sulfur but rather an oxymethylation of the ring followed by oxidation of the new side chain. semanticscholar.org Other methods for oxidizing methyl groups on a thiophene ring to a carboxylic acid have also been reported, using oxidants like potassium dichromate or enzymatic processes. researchgate.net
The table below summarizes key oxidation reactions applicable to the thiophene ring system.
| Oxidizing Agent/System | Catalyst/Conditions | Primary Product | Reference |
| meta-chloroperoxybenzoic acid (m-CPBA) | BF₃·Et₂O, CH₂Cl₂, -20°C | Thiophene-S-oxide | mdpi.org |
| Peracids (general) | No acid, room temp. or elevated | Thiophene-S,S-dioxide | mdpi.org |
| CCl₄–CH₃OH | VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | Thiophenecarboxylic acid ester | semanticscholar.org |
| Potassium Dichromate (K₂Cr₂O₇) | Aqueous, high temp. | Thiophenecarboxylic acid | researchgate.net |
Comprehensive Reaction Mechanisms and Pathways
The mechanisms governing the oxidation of the thiophene ring are crucial for controlling the reaction outcome. The formation of thiophene-S-oxides and S,S-dioxides follows a pathway involving electrophilic attack by the oxidizing agent on the sulfur atom.
When using a peracid like m-CPBA in the presence of a Lewis acid such as BF₃·Et₂O, the reaction proceeds via a concerted mechanism. The Lewis acid coordinates with the peracid, enhancing its electrophilicity. The sulfur atom of the thiophene ring then acts as a nucleophile, attacking the terminal oxygen of the activated peracid. This leads to the formation of the thiophene-S-oxide and the corresponding carboxylic acid byproduct. The presence of the Lewis acid is critical for stabilizing the S-oxide product and preventing over-oxidation. By complexing with the sulfoxide (B87167) oxygen, the Lewis acid withdraws electron density from the sulfur, making it less susceptible to a second oxidation event. mdpi.org
In the absence of a Lewis acid, the initially formed thiophene-S-oxide is often more electron-rich than the starting thiophene. Consequently, it is rapidly oxidized further by another molecule of the peracid to yield the thermodynamically stable thiophene-S,S-dioxide. mdpi.org
A different mechanistic pathway is proposed for the oxidation of thiophenes to their corresponding carboxylic acids using the CCl₄–CH₃OH–catalyst system. semanticscholar.org This reaction is believed to proceed through the following key steps:
The catalyst [e.g., VO(acac)₂] facilitates the oxidation of methanol by carbon tetrachloride to generate methyl hypochlorite (B82951) (CH₃OCl) and formaldehyde (B43269) (CH₂=O).
The thiophene ring undergoes oxymethylation by formaldehyde, leading to the formation of a 2-hydroxymethylthiophene intermediate.
The intermediate alcohol is then oxidized by the generated methyl hypochlorite to the corresponding thiophenecarboxylic acid.
Finally, under the reaction conditions with excess methanol, the carboxylic acid undergoes esterification to yield the final product, such as Methyl 2-thiophenecarboxylate. semanticscholar.org
This pathway highlights an alternative to direct ring oxidation, where the reaction cascade involves the generation of reactive intermediates that functionalize and then oxidize a ring position. semanticscholar.org Thiophene-S-oxides are also known to be versatile intermediates that can participate in cycloaddition reactions. Acting as dienes, they can react with various dienophiles in Diels-Alder type reactions, leading to the formation of multifunctionalized aromatic compounds after the spontaneous extrusion of the sulfoxide bridge. semanticscholar.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 2-Methylthiophene-3-carboxylate, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks, respectively.
Proton NMR (¹H NMR) spectroscopy of this compound reveals four distinct signals corresponding to the four unique proton environments in the molecule. The analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns allows for the unambiguous assignment of each proton.
The thiophene (B33073) ring contains two vicinal aromatic protons, H-4 and H-5, which appear as distinct doublets due to coupling with each other. The H-5 proton is expected to resonate further downfield than the H-4 proton. The spectrum also features two sharp singlets corresponding to the protons of the two methyl groups: one attached to the thiophene ring at the C-2 position and the other belonging to the ester functionality.
Thiophene Ring Protons (H-4 and H-5): These protons form an AX spin system and appear as a pair of doublets. The proton at the C-5 position (H-5) typically resonates at a higher chemical shift compared to the H-4 proton. The coupling constant (J) between these two adjacent protons is expected to be in the range of 5-6 Hz, which is characteristic for protons on a thiophene ring.
2-Methyl Protons (-CH₃): The methyl group attached directly to the thiophene ring at the C-2 position is anticipated to produce a singlet. Its chemical shift is influenced by the aromatic ring current.
Ester Methyl Protons (-OCH₃): The protons of the methoxy (B1213986) group of the ester function also appear as a singlet, typically in the range of 3.7-3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5 | ~7.5 - 7.7 | Doublet (d) | ~5.5 | 1H |
| H-4 | ~6.9 - 7.1 | Doublet (d) | ~5.5 | 1H |
| -OCH₃ (Ester) | ~3.8 | Singlet (s) | N/A | 3H |
| -CH₃ (Ring) | ~2.7 | Singlet (s) | N/A | 3H |
The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are influenced by the hybridization state and the electronic environment of each carbon.
The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield. The four sp²-hybridized carbons of the thiophene ring resonate in the aromatic region, with their specific shifts determined by the attached substituents. The sp³-hybridized carbons of the two methyl groups appear in the upfield region of the spectrum. General chemical shift correlations suggest the carbonyl carbon (C=O) appears at the low-field end of the spectrum (160-220 δ), while sp³-hybridized carbons are found from 0 to 90 δ. libretexts.orglibretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~162 - 165 |
| C-2 (Thiophene) | ~145 - 150 |
| C-5 (Thiophene) | ~130 - 133 |
| C-4 (Thiophene) | ~128 - 131 |
| C-3 (Thiophene) | ~125 - 128 |
| -OCH₃ (Ester) | ~51 - 53 |
| -CH₃ (Ring) | ~15 - 18 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to the presence of specific functional groups, making them invaluable for structural confirmation.
The FTIR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) stretch of the ester group. For related compounds like 3-methyl-thiophene-2-carbaldehyde, this stretching frequency has been reported around 1674 cm⁻¹. researchgate.net Additionally, characteristic bands for C-O stretching, aromatic and aliphatic C-H stretching, and vibrations of the thiophene ring are expected.
C=O Stretch: A very strong and sharp band is predicted in the region of 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.
C-O Stretch: The ester C-O bonds will give rise to two stretching vibrations, typically found in the 1300-1000 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring are anticipated in the 1550-1400 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2990-2850 | Aliphatic C-H Stretch | Medium |
| 1730-1710 | Ester C=O Stretch | Strong |
| 1550-1400 | Thiophene Ring C=C Stretch | Medium-Variable |
| 1300-1150 | Ester C-O Stretch (asymmetric) | Strong |
| 1150-1000 | Ester C-O Stretch (symmetric) | Strong |
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, the symmetric stretching vibrations of the thiophene ring are expected to be particularly strong in the Raman spectrum. The C=O stretch, while strong in the IR, will also be visible. The C-S stretching modes of the thiophene ring, which can be weak in the IR, are often more readily observed in the Raman spectrum, typically in the 710-687 cm⁻¹ range for substituted thiophenes. iosrjournals.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₈O₂S, which corresponds to a molecular weight of approximately 156.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 156. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire carbomethoxy group.
Molecular Ion (M⁺): The parent peak is expected at m/z = 156.
Loss of Methoxy Radical (M⁺ - •OCH₃): A significant fragment is anticipated at m/z = 125, resulting from the cleavage of the O-CH₃ bond. This acylium ion is resonance-stabilized.
Loss of Carbomethoxy Radical (M⁺ - •COOCH₃): Cleavage of the ring-carbonyl bond would lead to a fragment at m/z = 97.
Loss of Methyl Radical (M⁺ - •CH₃): Loss of the methyl group from the thiophene ring could also occur, leading to a fragment at m/z = 141.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 156 | [C₇H₈O₂S]⁺• (Molecular Ion) | N/A |
| 141 | [M - CH₃]⁺ | •CH₃ |
| 125 | [M - OCH₃]⁺ | •OCH₃ |
| 97 | [M - COOCH₃]⁺ | •COOCH₃ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide the exact molecular geometry, including bond lengths and angles, and reveal how molecules pack together in the crystal lattice, governed by various intermolecular forces.
Determination of Bond Lengths and Angles
A crystallographic study of this compound would yield a comprehensive table of intramolecular bond lengths and angles. This data is fundamental to confirming the compound's covalent structure. Key parameters would include the lengths of the C-S, C-C, C=C, C-O, and C=O bonds, as well as the bond angles within the thiophene ring and the methyl ester substituent. This information allows for a detailed comparison with theoretical models and related thiophene structures, offering insights into the electronic effects of the methyl and carboxylate substituents on the thiophene ring.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
While classical hydrogen bonds (e.g., O-H···O, N-H···O) are absent in this compound, its crystal structure would be stabilized by weaker intermolecular interactions. These could include C-H···O or C-H···S hydrogen bonds, as well as π-π stacking interactions between thiophene rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule.
For this compound, the spectrum would be expected to show absorption bands corresponding to π→π* transitions associated with the conjugated system of the thiophene ring and the carbonyl group. The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) would be key data points. The presence of the methyl and methyl ester groups as substituents on the thiophene ring would influence the energy of these electronic transitions compared to unsubstituted thiophene.
In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
Consequently, the generation of a detailed article covering the specific computational chemistry topics as requested—including molecular geometry, vibrational frequencies, frontier molecular orbitals, molecular electrostatic potential, natural bond orbitals, and Fukui function analysis—cannot be completed with scientifically accurate, compound-specific data at this time.
While general synthetic procedures and basic chemical properties for this compound and its derivatives are documented, the specific, in-depth theoretical analyses required to populate the requested article sections have not been located. Research on related thiophene derivatives does exist, but per the strict focus solely on this compound, this information cannot be used to construct the requested analysis.
Future computational studies are necessary to provide the specific data points—such as optimized geometric parameters, predicted vibrational modes, HOMO-LUMO energy gaps, charge distribution maps, and reactive site indices—that would form the basis of a thorough theoretical examination of this compound. Without such dedicated research, a detailed and scientifically validated article on these specific computational aspects of this compound cannot be furnished.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Electron Localization Function (ELF) Diagrams
The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of bonding and electron pairs. wikipedia.org It maps the probability of finding an electron near a reference electron, with values ranging from 0 to 1. taylorandfrancis.com Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds, lone pairs, and atomic cores, while values around 0.5 suggest delocalized, metallic-like electron distributions. taylorandfrancis.comaps.org
For thiophene (B33073) derivatives, ELF analysis helps to characterize the nature of the chemical bonds within the molecule. For instance, in studies of related compounds, ELF diagrams distinguish between core and valence electrons and clearly show covalent bonds and lone pairs. wikipedia.org The analysis can reveal the degree of electron localization in the C-C, C-S, C=O, and C-H bonds of the molecule and its substituents. The ELF basins of attractors (regions of maximal electron localization) can be integrated to yield electron populations, offering a quantitative measure of electron distribution in bonds and lone pairs. This information is crucial for understanding the molecule's electronic structure and reactivity. In a study on a similar compound, Ethyl-2-amino-4-methyl thiophene-3-carboxylate, the degree of relative electron localization was analyzed using an ELF Diagram. nih.gov
The visualization typically uses color-coded isosurfaces, where different colors represent different ELF values, allowing for a clear depiction of electron-rich and electron-deficient regions. taylorandfrancis.com This provides a faithful representation of the molecule's electronic structure, which is fundamental to understanding its chemical behavior.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Methyl 2-Methylthiophene-3-carboxylate or its derivatives) when bound to a second molecule (a receptor or target, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. researchgate.net
In studies involving thiophene derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes or as ligands for specific receptors. For example, derivatives of thiophene-2-carboxamide were docked with several different proteins to understand the interactions between the compounds and the amino acid residues of the enzyme's active site. nih.gov Similarly, docking studies on other thiophene analogues have been used to examine their binding affinities on proteins like S. aureus tyrosyl-tRNA synthetase. researchgate.net
The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding free energy. The results can reveal key intermolecular interactions, such as:
Hydrogen bonds: Formed between hydrogen bond donors (like N-H groups in related amino-thiophenes) and acceptors (like carbonyl oxygens of amino acid residues).
Hydrophobic interactions: Occur between the nonpolar parts of the ligand (e.g., the thiophene ring and methyl groups) and hydrophobic residues in the protein's binding pocket.
Pi-stacking: Interactions involving the aromatic thiophene ring.
These simulations provide a static picture of the ligand-protein complex, offering valuable hypotheses about the mechanism of action that can be tested experimentally.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative A | -8.5 | LYS33, LEU83 | Hydrogen Bond, Hydrophobic |
| Derivative B | -7.9 | GLU81, VAL15 | Hydrogen Bond, Hydrophobic |
| Derivative C | -9.1 | LYS33, PHE80 | Hydrogen Bond, Pi-stacking |
Molecular Dynamics (MD) Simulations and MMGBSA Calculations
While molecular docking provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-protein complex, MD can assess the stability of the docked pose and provide a more refined understanding of the binding energetics.
For thiophene carboxylate derivatives, an MD simulation would typically be run for tens to hundreds of nanoseconds to observe the stability of the compound within the protein's binding site. researchgate.net Key metrics analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the simulation time.
Following the MD simulation, the Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is often used to calculate the binding free energy. This approach provides a more accurate estimation than docking scores by considering contributions from molecular mechanics energy, solvation energy, and entropy. The binding free energy is decomposed into various components, offering insight into the driving forces of the binding event (e.g., electrostatic vs. van der Waals interactions). Studies on related phenylthiophene-2-carboxylate compounds have utilized MD simulations of up to 200 nanoseconds to confirm the stability of the ligand-protein complex. researchgate.net
Quantum Chemical Descriptors and Their Role in Structure-Activity Relationship (SAR) Studies
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, calculated using methods like Density Functional Theory (DFT). nih.gov These descriptors quantify various electronic properties and are crucial for developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity.
For a compound like this compound, key quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a small gap suggests high reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is vital for predicting how the molecule will interact with a biological receptor.
By calculating these descriptors for a series of related thiophene derivatives and correlating them with their experimentally measured biological activities, researchers can build SAR models. For example, a SAR study might reveal that compounds with a lower HOMO-LUMO gap and a specific MEP distribution exhibit higher inhibitory activity against a particular enzyme. nih.gov This information is invaluable for rationally designing new, more potent analogues.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Analog 1 | -6.21 | -1.54 | 4.67 | 2.85 |
| Analog 2 | -6.55 | -1.89 | 4.66 | 3.12 |
| Analog 3 | -6.10 | -1.78 | 4.32 | 4.50 |
Applications in Advanced Organic Synthesis
Methyl 2-Methylthiophene-3-carboxylate as a Versatile Synthetic Building Block
The structural attributes of this compound make it a highly valued intermediate in multi-step synthetic pathways. The thiophene (B33073) core, an aromatic heterocycle, coupled with the reactivity of the ester and methyl groups, allows for a variety of chemical transformations. This versatility has rendered it a key component in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. myskinrecipes.comchemimpex.com Its utility is particularly noted in medicinal chemistry, where its structure can be readily functionalized to generate diverse libraries of compounds for biological screening. myskinrecipes.com
The reactivity of the thiophene ring, along with the ester and methyl substituents, allows for various synthetic manipulations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. The methyl group can potentially undergo reactions at the benzylic-like position, and the thiophene ring itself is amenable to electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.
The strategic placement of the functional groups on the thiophene ring in this compound provides a unique template for the synthesis of target molecules with specific steric and electronic properties. This has led to its use in the development of new medications and agricultural products aimed at improving efficacy and crop protection. chemimpex.com
Table 1: Synthetic Utility of this compound
| Feature | Synthetic Application |
|---|---|
| Thiophene Core | Provides a stable aromatic scaffold for further functionalization. |
| Methyl Ester Group | Can be hydrolyzed to a carboxylic acid or converted to other functional groups (e.g., amides). |
| Methyl Group | Potential for reactions at the benzylic-like position. |
Precursor in the Synthesis of Complex Heterocyclic Ring Systems
A significant application of this compound and its derivatives lies in their role as precursors for the synthesis of more complex, fused heterocyclic ring systems. The inherent reactivity of the thiophene moiety and its substituents allows for annulation reactions, leading to the formation of bicyclic and polycyclic structures with diverse biological activities.
Thienothiophenes, which consist of two fused thiophene rings, are an important class of heterocyclic compounds with applications in materials science and pharmaceuticals. nih.gov Synthetic strategies towards thieno[3,2-b]thiophene derivatives can involve the use of substituted thiophenes as starting materials. For example, the ring closure reaction of a substituted thiophene with appropriate reagents can lead to the formation of the second thiophene ring. While the provided search results highlight the synthesis of thieno[3,2-b]thiophenes from other thiophene precursors, the underlying principles of using a functionalized thiophene ring are demonstrated. mdpi.comnih.gov
Similarly, thienofurans, containing fused thiophene and furan rings, can be synthesized from appropriately functionalized thiophene precursors. The synthesis often involves the construction of the furan ring onto the existing thiophene scaffold.
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com Methyl 2-aminothiophene-3-carboxylate, a closely related derivative, is a common starting material for the synthesis of these fused systems. sigmaaldrich.com The synthesis typically involves the reaction of the 2-amino and 3-carboxylate groups with a suitable one-carbon synthon to form the pyrimidine ring.
For instance, the reaction of methyl 2-aminothiophene-3-carboxylate with formamide can yield thieno[2,3-d]pyrimidin-4(3H)-one. sigmaaldrich.com Various substituted thieno[2,3-d]pyrimidines can be prepared by employing different reagents that react with the amino and ester functionalities of the starting thiophene. researchgate.netekb.eg The general synthetic approach underscores the importance of substituted 2-methylthiophene-3-carboxylates as foundational molecules for the construction of these biologically relevant fused heterocycles.
Table 2: Examples of Fused Heterocyclic Systems Derived from Thiophene Precursors
| Heterocyclic System | Precursor Type | Synthetic Application |
|---|---|---|
| Thieno[3,2-b]thiophene | Substituted thiophenes | Building blocks for materials and pharmaceuticals. nih.govmdpi.com |
Role in the Development of Catalytic Reactions and Methodologies
While this compound is extensively used as a substrate in various chemical transformations that may employ catalysts, its direct role in the development of new catalytic reactions and methodologies is not prominently featured in the available research. The focus of existing literature is primarily on the synthetic utility of this compound as a building block rather than as a ligand or catalyst component for novel catalytic systems.
However, the synthesis of halogenated derivatives of thiophenecarboxylic acids, which are key building blocks for new insecticides, has involved the development of palladium-catalyzed carbonylation procedures. beilstein-journals.org This indicates that while the thiophene carboxylate itself may not be a direct component of the catalyst, its synthesis and derivatization can drive the application and refinement of catalytic methods.
Furthermore, the general class of N-heterocyclic carbenes (NHCs), which can be derived from heterocyclic precursors, are important ligands in catalysis. While not directly related to this compound, the synthesis of imidazol(in)ium-2-carboxylates as NHC precursors for ruthenium-catalyzed olefin metathesis highlights the broader concept of utilizing heterocyclic carboxylates in the development of catalytic systems. uliege.be Future research may explore the potential of thiophene-based carboxylates in similar catalytic applications.
Advanced Derivatives of Methyl 2 Methylthiophene 3 Carboxylate and Their Research
Synthesis and Functionalization Strategies for Substituted Analogues
The chemical reactivity of the thiophene (B33073) ring allows for the introduction of various functional groups, leading to substituted analogues with unique characteristics. These modifications are crucial for tuning the molecule's properties for specific applications in materials science and medicinal chemistry.
Derivatives featuring an amino group on the thiophene ring are a cornerstone of thiophene chemistry, largely due to their utility as synthetic intermediates for more complex heterocyclic systems. researchgate.netnih.gov Methyl 2-amino-4-methylthiophene-3-carboxylate is a prominent example, with its synthesis typically achieved through multicomponent reactions.
The most common route is the Gewald reaction, which involves the condensation of a ketone (e.g., acetone) or an α-methylene ketone with an activated nitrile (e.g., methyl or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst like diethylamine. iucr.orgresearchgate.netnih.gov This one-pot synthesis is highly efficient for producing polysubstituted 2-aminothiophenes.
An alternative synthesis route starts from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, which is reacted with hydroxylamine (B1172632) hydrochloride in N,N-dimethylformamide with catalysts like anhydrous ferric chloride and cyanuric chloride to yield the desired aminothiophene carboxylate. chemicalbook.comprepchem.com
Functionalization of these aminothiophene carboxylates often targets the C5 position of the thiophene ring. Palladium-catalyzed direct arylation reactions have been successfully employed to introduce aryl groups at this position using various aryl halides, with potassium acetate (B1210297) being a crucial base to prevent competing amination reactions. researchgate.netchemicalbook.com This method allows for the synthesis of compounds like Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates. researchgate.net The amino group itself can be acylated to form 2-(acylamino)thiophene-3-carboxylates, which have been explored as potential therapeutic agents. researchgate.net
Structurally, these molecules often feature a significant intramolecular N—H⋯O hydrogen bond between the amine hydrogen and the carbonyl oxygen of the ester group. iucr.orgnih.govmdpi.com This interaction contributes to the planarity and conformational stability of the molecule. nih.gov
Table 1: Synthesis Methods for Aminothiophene Carboxylate Derivatives
| Derivative | Starting Materials | Key Reagents/Conditions | Reference(s) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Acetone, Ethyl cyanoacetate, Sulfur | Diethylamine, Ethanol (B145695), 50°C | iucr.orgnih.gov |
| Methyl 3-amino-4-methyl-2-thiophenecarboxylate | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride, Ferric chloride, N,N-dimethylformamide, 70-90°C | chemicalbook.com |
| Methyl 3-amino-4-methyl-5-p-tolylthiophene-2-carboxylate | Methyl 3-amino-4-methylthiophene-2-carboxylate, 4-Bromotoluene | PdCl(C3H5)(dppb), KOAc, DMAc, 120°C | chemicalbook.com |
The introduction of a chlorosulfonyl group (–SO₂Cl) onto the thiophene ring creates highly reactive intermediates for the synthesis of sulfonamides and other sulfur-containing derivatives. A method for preparing 5-chloro-3-chlorosulfonyl-2-thiophene carboxylates involves the direct chlorination of a corresponding thiophene carboxylate. google.com
In this process, the starting ester is treated with chlorine gas in an inert organic solvent, such as dichloromethane (B109758), in the presence of activated iron powder. The reaction temperature is maintained between 20-50°C. google.com This approach avoids the more complex and lower-yielding methods that involve diazotization of aminothiophene precursors. google.com
Thiophene carboxamides are a class of derivatives where the ester group of the parent compound is replaced by an amide linkage. These compounds have garnered significant attention, particularly in drug discovery for their potential anticancer properties. mdpi.commdpi.com
The synthesis of thiophene carboxamides is typically achieved by coupling a thiophene carboxylic acid with a desired amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The reaction is generally carried out in an inert solvent such as dichloromethane under an argon atmosphere. mdpi.com For instance, 5-(4-fluorophenyl)thiophene-2-carboxylic acid can be reacted with various anilines to produce a series of N-aryl thiophene carboxamides. mdpi.com These derivatives are being investigated as biomimetics of natural anticancer compounds. mdpi.com
Halogenated thiophenes are crucial building blocks for agrochemicals and materials science. nih.govbeilstein-journals.org Several strategies exist for their synthesis, starting from substituted thiophenes.
One effective method is a one-pot bromination/debromination of 3-methylthiophene (B123197) using bromine, followed by reduction with zinc dust. This selectively introduces a bromine atom at the 4-position. The resulting 4-bromo-3-methylthiophene can then be converted to the corresponding carboxylic acid or acid chloride. nih.govbeilstein-journals.org
The introduction of the carboxylic acid functionality onto a halogenated thiophene ring can be accomplished through a Grignard reaction followed by carbonation with carbon dioxide, or via a palladium-catalyzed carbonylation. nih.govbeilstein-journals.org For example, tetrachlorothiophene (B1294677) can be converted to 3,4,5-trichloro-2-thiophenecarboxylic acid via lithiation with n-butyllithium and subsequent reaction with CO₂. beilstein-journals.org
More environmentally friendly "green" synthesis approaches have also been developed. These methods can utilize sodium halides as the halogen source in the presence of a copper(II) sulfate (B86663) catalyst in ethanol to achieve electrophilic halocyclization, producing various halogenated thiophenes in high yields under mild conditions. nih.gov
Table 2: Selected Halogenation and Carboxylation Strategies for Thiophene Derivatives
| Target Compound Class | Precursor | Key Reagents | Reaction Type | Reference(s) |
| 4-Bromo-3-methyl-2-thiophenecarbonyl chloride | 3-Methylthiophene | 1. Bromine, Zinc dust 2. Grignard formation & CO₂ or Pd-catalyzed carbonylation | Bromination/Debromination, Carboxylation | nih.govbeilstein-journals.org |
| 3,4,5-Trichloro-2-thiophenecarboxylic acid | Tetrachlorothiophene | n-Butyllithium, CO₂ | Lithiation, Carboxylation | beilstein-journals.org |
| 3-Halogenated thiophenes | Alkyne precursors | Sodium halide, Copper(II) sulfate, Ethanol | Electrophilic Halocyclization | nih.gov |
Extending the π-conjugated system of thiophene carboxylates is a key strategy for developing organic materials for electronic and optoelectronic applications. rsc.org This can be achieved by coupling the thiophene core with other aromatic or unsaturated units.
Palladium-catalyzed cross-coupling reactions, such as the Kumada–Tamao–Corriu coupling, are instrumental in this area. For example, a thienyl Grignard reagent can be coupled with aryl halides like 1,4-dibromobenzene (B42075) to synthesize monomers for conjugated polymers. rsc.org Direct C-H arylation is another powerful tool, allowing for the coupling of thiophenes with aryl halides without the need for pre-functionalization of the thiophene ring. organic-chemistry.org These methods enable the creation of thiophene-based oligomers and polymers with tailored electronic properties. Research has also focused on synthesizing pyridinium-thienylene-phenolate dyes, where the thiophene acts as a π-bridge between donor and acceptor groups, leading to interesting solvatochromic properties. acs.org
Structure-Property Relationships and Design Principles for Derivatives
The design of novel thiophene derivatives is guided by an understanding of how specific structural modifications influence their chemical and physical properties.
For thiophene carboxamide derivatives investigated as anticancer agents, the aromaticity of the thiophene ring is a critical design element. It facilitates π-cationic interactions with biological targets, such as amino acid residues in enzyme binding pockets. mdpi.com The electronic properties of the thiophene ring, which can be modulated by introducing electron-donating or electron-withdrawing substituents, are hypothesized to directly impact binding affinity and biological activity. Therefore, a key design principle is to tune the electron density of the thiophene scaffold to optimize these interactions. mdpi.com
In aminothiophene carboxylate derivatives , the presence of both an amino donor and a carboxylate acceptor group leads to distinct intramolecular hydrogen bonding. mdpi.com This N—H⋯O interaction imparts a degree of rigidity and planarity to the molecule, which can influence crystal packing and intermolecular interactions. iucr.orgmdpi.com Understanding these non-covalent interactions is crucial for designing crystalline materials and for predicting how these molecules might interact with biological receptors.
For thiophene carboxylates with extended π-systems , the length and geometry of the conjugated path are paramount. In donor-acceptor dyes, increasing the distance between the donor and acceptor groups by extending the thienylene bridge can dramatically alter the molecule's response to solvent polarity (solvatochromism). A longer π-system can enhance the sensitivity to solvent polarizability, leading to unique spectral behaviors. acs.org This principle is fundamental in designing new dyes and sensors for various applications.
Biological Activities and Mechanistic Research
General Biological Potential of Thiophene (B33073) Carboxylate Derivatives
The thiophene core, often functionalized with carboxylate or carboxamide groups, is a key feature in numerous compounds exhibiting significant therapeutic potential. nih.govrsc.org These derivatives have been investigated for a wide array of biological activities, establishing them as versatile molecules in drug discovery. mdpi.com
The documented biological activities of thiophene derivatives are extensive and include:
Antimicrobial and Antifungal: Activity against a range of bacteria and fungi, including resistant strains. mdpi.comrsc.org
Anticancer: Cytotoxic effects against various cancer cell lines through different mechanisms of action. nih.govmdpi.com
Anti-inflammatory: Modulation of inflammatory pathways, often through enzyme inhibition. mdpi.comnih.govnih.gov
Enzyme Inhibition: Targeting specific enzymes involved in disease processes. rsc.org
Receptor Modulation: Acting as antagonists or modulators for various receptors, such as those for serotonin (B10506) and GABA. acs.orgnih.govresearchgate.net
Antiviral and Analgesic Properties: Other reported activities include potential antiviral and pain-relieving effects. mdpi.comontosight.aiontosight.ai
This wide range of activities underscores the importance of the thiophene scaffold in the development of new therapeutic agents. nih.gov The specific biological effect is often determined by the nature and position of the substituents on the thiophene ring. nih.gov
Enzyme Inhibition Studies and Target Identification
A primary mechanism through which thiophene derivatives exert their biological effects is by inhibiting specific enzymes. The structural features of these compounds allow them to interact with the active sites of various enzymes, disrupting their catalytic function. researchgate.net Notable enzyme targets for thiophene derivatives include Lactate Dehydrogenase (LDH), Cyclooxygenase (COX), and Lipoxygenase (LOX). nih.govnih.govresearchgate.net
For instance, certain thiophene-based compounds are known to be effective inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade. nih.govnih.govresearchgate.net Other research has identified thiophene carboxamide scaffolds as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and mitochondrial complex I, both of which are significant targets in cancer therapy. mdpi.com Furthermore, some derivatives have shown inhibitory activity against the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov
Lactate dehydrogenase (LDH) has emerged as a critical target in cancer research due to its role in the metabolic shift of cancer cells towards aerobic glycolysis, known as the Warburg effect. nih.govnih.gov LDH, particularly the LDHA isoform, catalyzes the conversion of pyruvate (B1213749) to lactate, a process crucial for maintaining the high glycolytic rate in tumor cells. nih.govfrontiersin.org Inhibition of LDH can disrupt cancer cell metabolism, leading to suppressed tumor growth. nih.govnih.gov
In this context, novel thiophene derivatives have been synthesized and evaluated as LDH inhibitors. A study focused on derivatives synthesized from ethyl 5'-amino-2,3'-bithiophene-4'-carboxylate revealed significant inhibitory potential. nih.gov The most potent compounds identified in this series were 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones, which showed strong inhibition compared to the reference drug Galloflavin. nih.gov Molecular docking studies supported these findings, indicating a strong binding interaction between these thiophene derivatives and the active site of human LDH. nih.gov
Antimicrobial and Antifungal Activity Profiles
The thiophene scaffold is a component of many compounds with significant antimicrobial and antifungal properties. rsc.orgresearchgate.net These derivatives have demonstrated efficacy against a wide range of pathogens, including clinically relevant and drug-resistant strains of bacteria and fungi. frontiersin.orgnih.gov
The antimicrobial action of thiophene derivatives is attributed to their ability to interfere with essential microbial processes. researchgate.net For example, the sulfur atom in the thiophene ring can form coordination complexes with metal ions, potentially disrupting metal-dependent enzymes vital for microbial growth. researchgate.net
Studies have reported the activity of various thiophene derivatives:
Antibacterial Activity: Thiophene carboxamide and carboxylic acid derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii, Escherichia coli) bacteria. frontiersin.orgnih.govresearchgate.net Some compounds exhibited bactericidal effects and were able to increase the permeability of the bacterial membrane. frontiersin.orgnih.gov One iminothiophene derivative was found to be more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov
Antifungal Activity: Thiophene derivatives have also displayed potent antifungal activity. rsc.orgnih.gov For example, the compound 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) showed strong action against fluconazole-resistant Candida species. nih.gov This compound was found to induce ultrastructural changes and apoptosis-like characteristics in the yeast cells. nih.gov Other studies have confirmed the activity of 2-aminothiophene compounds against various fungi, including C. parapsilosis. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against various microorganisms.
| Thiophene Derivative Class | Microorganism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | researchgate.net |
| 2-Thiophene carboxylic acid thioureides | Fungal strains | 31.25 - 62.5 | researchgate.net |
| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | researchgate.net |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-resistant Candida spp. | 100 - 200 | nih.gov |
| Benzamide-substituted thiophenes | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) | frontiersin.orgnih.gov |
| Benzamide-substituted thiophenes | Colistin-Resistant E. coli | 8 - 32 (MIC50) | frontiersin.orgnih.gov |
Anti-inflammatory Properties of Thiophene-Containing Compounds
Thiophene-containing compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are well-recognized for their anti-inflammatory properties. nih.govnih.govresearchgate.net Inflammation is a complex biological process, and thiophene derivatives can intervene at various points in the inflammatory cascade. jpsbr.org
The primary mechanisms for the anti-inflammatory action of these compounds involve the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. jpsbr.org Structural features like carboxylic acid, ester, and amide groups on the thiophene scaffold are often important for effective enzyme inhibition. nih.govnih.gov
In addition to enzyme inhibition, some thiophene derivatives can modulate the expression of genes and the production of inflammatory cytokines, further contributing to their anti-inflammatory effects. nih.gov Studies using the carrageenan-induced rat paw edema model, a classic test for in-vivo anti-inflammatory activity, have confirmed the efficacy of synthesized ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates. jpsbr.org
Anticancer Potential and Cytotoxicity against Cell Lines
The thiophene scaffold is a prominent feature in many compounds developed as anticancer agents. nih.gov These derivatives exhibit cytotoxicity against a diverse range of human cancer cell lines, acting through various mechanisms. mdpi.complos.orgnih.gov
One notable example is the thiophene derivative F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate), which displayed potent cytotoxic effects against lymphoma, leukemia, breast adenocarcinoma, pancreatic carcinoma, and malignant melanoma cell lines. plos.orgnih.gov The cytotoxic concentrations (CC50) for F8 were in the low micromolar to nanomolar range. plos.orgnih.gov Further investigation into its mechanism revealed that F8 induces apoptosis (programmed cell death) through the intrinsic pathway, which involves mitochondrial depolarization, generation of reactive oxygen species, and activation of caspase-3/7. plos.orgnih.gov
Other studies have explored thiophene carboxamide derivatives. mdpi.commdpi.comnih.govresearchgate.net These compounds have shown significant cytotoxic effects against cell lines such as human melanoma (A375), colon cancer (HT-29), breast cancer (MCF-7), and hepatocellular carcinoma (Hep3B). mdpi.commdpi.comnih.gov For instance, the compound MB-D2, a thiophene carboxamide, was found to be highly cytotoxic and selective against A375 cancer cells by activating caspases and causing mitochondrial depolarization. mdpi.combohrium.com
The table below presents the cytotoxic activity of selected thiophene derivatives against various cancer cell lines.
| Thiophene Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| F8 | CCRF-CEM (Leukemia) | CC50 | 0.805 µM | plos.orgnih.gov |
| F8 | A375 (Melanoma) | CC50 | ~3.0 µM | plos.org |
| Thiophene Carboxamide (2b) | Hep3B (Hepatocellular Carcinoma) | IC50 | 5.46 µM | mdpi.comnih.govresearchgate.net |
| Thiophene Carboxamide (2d) | Hep3B (Hepatocellular Carcinoma) | IC50 | 8.85 µM | nih.gov |
| Thiophene Carboxamide (2e) | Hep3B (Hepatocellular Carcinoma) | IC50 | 12.58 µM | mdpi.comnih.govresearchgate.net |
| MB-D2 | A375 (Melanoma) | Cell Viability at 100 µM | ~20% | mdpi.combohrium.com |
| MB-D2 | HT-29 (Colon Cancer) | Cell Viability at 100 µM | ~30% | mdpi.combohrium.com |
| MB-D2 | MCF-7 (Breast Cancer) | Cell Viability at 100 µM | ~39% | mdpi.combohrium.com |
Elucidation of Molecular Mechanisms of Action (e.g., Electrophilic Reactivity, Protein Interactions)
The molecular mechanisms underlying the biological activities of Methyl 2-Methylthiophene-3-carboxylate are not extensively documented in dedicated studies. However, a mechanistic understanding can be derived from its inherent chemical properties, specifically its electrophilic reactivity and its potential for various types of protein interactions based on its structural motifs.
Electrophilic Reactivity
The chemical reactivity of this compound is central to its potential mechanisms of action, particularly concerning interactions with biological macromolecules. The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution. The nature and position of substituents on the ring—in this case, a methyl group at position 2 and a methyl carboxylate group at position 3—modulate this reactivity.
The hydrogen atoms on the thiophene ring can be replaced in electrophilic substitution reactions, such as bromination, under appropriate catalytic conditions. quinoline-thiophene.com The specific position of substitution is influenced by the combined electronic effects of the existing methyl and ester groups. quinoline-thiophene.com Computational studies on related thiophene carboxylic acids using methods like Density Functional Theory (DFT) help in understanding the electronic structure and predicting reactivity. researchgate.net These analyses of frontier molecular orbitals (HOMO and LUMO) indicate that a low energy gap between them can imply high chemical reactivity. nih.gov The distribution of the highest occupied molecular orbital (HOMO) is particularly relevant for predicting the sites most susceptible to electrophilic attack. researchgate.netnih.gov
| Reaction Type | Reactive Site | Influencing Factors | Potential Outcome | Source |
| Electrophilic Aromatic Substitution | Thiophene Ring (C4 or C5 position) | Electron-donating methyl group; Electron-withdrawing methyl carboxylate group | Halogenation (e.g., bromination), Nitration, Acylation | quinoline-thiophene.com |
| Nucleophilic Acyl Substitution | Carbonyl carbon of the ester | Electronegativity of carbonyl oxygen | Hydrolysis (to 2-Methylthiophene-3-carboxylic acid), Transesterification | quinoline-thiophene.com |
Protein Interactions
While specific protein targets for this compound have not been identified, its structural components suggest several potential modes of non-covalent interaction within a biological binding site. The thiophene nucleus is a recognized "privileged pharmacophore" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. nih.gov
The potential for protein interactions can be broken down by the key structural features of the molecule:
Thiophene Ring: As an aromatic, electron-rich heterocycle, the thiophene ring can engage in several types of interactions. nih.gov These include hydrophobic interactions with nonpolar amino acid residues, π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and potential π-cation interactions with positively charged residues such as lysine (B10760008) or arginine. nih.gov The sulfur atom itself can also participate in specific interactions.
Methyl Carboxylate Group: The ester functional group is a key site for polar interactions. The carbonyl oxygen is a strong hydrogen bond acceptor and can form hydrogen bonds with donor groups in a protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like serine, threonine, or asparagine. mdpi.com The involvement of carboxyl and related groups in hydrogen bonding is a critical factor in the binding of many small molecules to their protein targets. mdpi.comnih.gov
The significance of the thiophene scaffold in molecular recognition is well-established by its presence in numerous approved drugs that act on specific protein targets. For instance, the drug Rivaroxaban contains a substituted thiophene-2-carboxamide moiety and functions as a direct inhibitor of the enzyme Factor Xa. wikipedia.org Similarly, derivatives such as methyl 2-(acylamino)thiophene-3-carboxylates have been identified as positive allosteric modulators of the GABA(B) receptor, indicating that the thiophene carboxylate framework can facilitate specific interactions that modulate protein function. researchgate.net These examples underscore the capacity of the thiophene core structure to serve as a scaffold for targeted protein interactions.
| Structural Feature | Potential Interaction Type | Potential Protein Partner (Amino Acid Residues) | Source |
| Thiophene Ring | π-π Stacking / Aromatic Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | nih.gov |
| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | nih.gov | |
| π-Cation Interactions | Lysine (Lys), Arginine (Arg) | nih.gov | |
| Methyl Carboxylate Group (Carbonyl Oxygen) | Hydrogen Bonding (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln), Backbone N-H groups | mdpi.com |
| Methyl Groups (Ring and Ester) | van der Waals / Hydrophobic Interactions | Nonpolar residues in a binding pocket |
Material Science Applications and Optoelectronic Properties
Role in the Synthesis of Conductive Polymers and Organic Electronic Materials
Methyl 2-methylthiophene-3-carboxylate is a monomer that can be utilized in the synthesis of polythiophene derivatives, a major class of conductive polymers. The thiophene (B33073) ring constitutes the backbone of the polymer, providing a pathway for charge delocalization, which is essential for electrical conductivity. The methyl and methyl carboxylate groups act as side chains that modulate the polymer's properties.
The methyl carboxylate group, being a weak electron-withdrawing group, can be strategically incorporated into donor-acceptor (D-A) type conjugated copolymers. researchgate.net This architectural design is fundamental in organic electronics, as it allows for the tuning of the polymer's electronic band gap and energy levels. nih.gov The presence of such functional groups influences the polymer's solubility, processability, and solid-state morphology, all of which are critical factors for fabricating high-performance electronic devices. nih.govnih.gov For instance, polymers functionalized with carboxylate ester side chains have been shown to possess higher crystallinity and significantly improved charge carrier mobility compared to analogous polymers with other functional groups. researchgate.net
Application in Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)
Thiophene-3-carboxylate derivatives, including this compound, are valuable in the design of donor polymers for organic photovoltaics. The active layer in these devices typically consists of a blend of a donor polymer and an acceptor material, and the device's performance is heavily dependent on the electronic properties of the donor.
The incorporation of a thiophene-3-carboxylate unit into the polymer backbone directly impacts the performance of polymer solar cells. Research on copolymers incorporating this moiety has demonstrated its effectiveness in enhancing key photovoltaic parameters. For example, by synthesizing alternating copolymers of thiophene-3-carboxylate with units like 2,2'-bithiophene (B32781) (PCTDT) and benzodithiophene (PCTBDT), researchers have successfully created materials for PSCs. nih.gov
The performance of these devices highlights the positive influence of the thiophene carboxylate unit. The device based on the PCTBDT polymer blended with a fullerene acceptor ( ubc.caubc.ca-phenyl-C(61)-butyric acid methyl ester, or PCBM) achieved a power conversion efficiency (PCE) of 2.32%, with a high open-circuit voltage (VOC) of 0.80 V and a short-circuit current (ISC) of 6.94 mA·cm⁻². nih.gov Similarly, the PCTDT-based device showed a PCE of 1.75% with a VOC of 0.68 V. nih.gov These results underscore the potential of using thiophene carboxylate derivatives to develop efficient photovoltaic materials.
Table 1: Photovoltaic Performance of Copolymers Containing Thiophene-3-carboxylate Data sourced from a study on copolymers PCTDT and PCTBDT blended with PCBM. nih.gov
| Polymer | VOC (V) | ISC (mA·cm⁻²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| PCTDT | 0.68 | - | - | 1.75 |
| PCTBDT | 0.80 | 6.94 | - | 2.32 |
A key advantage of using this compound as a monomer is the ability to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. The electron-withdrawing nature of the ester group helps to lower the polymer's HOMO level. nih.gov A lower HOMO level in the donor polymer increases the energy difference between it and the LUMO of the acceptor, which directly translates to a higher VOC in the solar cell. nih.gov
Cyclic voltammetry measurements have confirmed this effect. Copolymers PCTDT and PCTBDT exhibited HOMO energy levels of -5.27 eV and -5.36 eV, respectively, which are significantly lower than that of the widely used poly(3-hexylthiophene) (P3HT) at -5.03 eV. nih.gov This deliberate tuning of energy levels is a critical strategy for maximizing the efficiency of PSCs.
Furthermore, the side chains play a crucial role in the charge transport properties of the polymer. The carboxylate ester group has been shown to promote better crystallinity and ordering in the polymer film, which facilitates more efficient hole transport. researchgate.net A study comparing a polymer with a carboxylate ester side chain (P1) to one with a carboxamide side chain (P2) found that P1 delivered a hole mobility (μh) of 1.19 × 10⁻² cm² V⁻¹ s⁻¹, nearly three orders of magnitude higher than that of P2 (1.48 × 10⁻⁵ cm² V⁻¹ s⁻¹). researchgate.net This enhanced charge mobility is beneficial for efficient charge extraction in solar cell devices.
Table 2: Electrochemical Properties of Thiophene-3-carboxylate Copolymers vs. P3HT Data sourced from electrochemical analysis of the respective polymers. nih.gov
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| P3HT | -5.03 | - | - |
| PCTDT | -5.27 | - | - |
| PCTBDT | -5.36 | - | - |
Potential in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
While specific studies focusing on polymers derived solely from this compound for OFET and OLED applications are limited, the principles governing their performance are well-established for related polythiophene systems.
For OFETs , the performance is largely dictated by the charge carrier mobility of the semiconducting polymer. As demonstrated, the presence of a carboxylate ester side chain can lead to polymers with high hole mobility, a critical parameter for p-type transistors. researchgate.net The ability of these side chains to encourage ordered molecular packing and crystallinity is key to achieving efficient charge transport in the transistor channel. researchgate.net Thiophene-based polymers are known to achieve high mobilities, with some novel fused-thiophene polymers reaching hole mobilities as high as 0.07 cm² V⁻¹ s⁻¹. researchgate.net
In OLEDs , thiophene-containing polymers are often explored for their light-emitting properties. The color of the emitted light can be tuned by modifying the chemical structure of the polymer to adjust its band gap. While many simple polythiophenes emit in the red region of the spectrum, copolymerization with other aromatic units can shift the emission color. The this compound monomer could potentially be integrated into copolymers designed as emissive or host materials in OLEDs, although this remains an area for further exploration.
Development of Specialty Chemicals and Functional Materials
Beyond its direct application in electronic devices, this compound and its derivatives serve as important intermediates in the synthesis of a variety of specialty chemicals and functional materials. Compounds containing the thiophene core are known precursors for materials with interesting luminescence, redox, and electronic transport properties. mdpi.com
The reactivity of the thiophene ring and the carboxylate group allows for further chemical modifications, opening pathways to new materials. For instance, the isomer methyl 3-methylthiophene-2-carboxylate is recognized for its utility in creating novel materials and as an intermediate for bioactive molecules. chemimpex.com This versatility suggests that this compound is a valuable platform molecule for developing functional materials with tailored properties for a wide range of advanced applications, from sensors to smart coatings.
Future Research Directions and Emerging Methodologies
Exploration of Novel Reaction Pathways and Catalytic Systems for Thiophene (B33073) Functionalization
The development of novel synthetic methods for the functionalization of the thiophene ring is a cornerstone of future research. While traditional methods exist, the focus is shifting towards more efficient, regioselective, and atom-economical approaches. A significant area of exploration is the direct C-H bond activation, which avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing waste. mdpi.com
Recent advancements have highlighted the utility of palladium catalysis in this domain. For instance, palladium-catalyzed direct arylation of thiophene derivatives has been achieved with high regioselectivity. researchgate.netacs.org Novel palladium-mediated coupling approaches are enabling flexible and convergent access to complex substituted benzo[b]thiophenes. acs.org Researchers are investigating various palladium complexes, including ligandless systems and those supported on materials like carbon, to enhance catalytic activity and facilitate catalyst recycling. researchgate.netrsc.org The development of phosphine-free palladium catalysts represents another step towards more sustainable and cost-effective processes. organic-chemistry.org
Beyond palladium, other transition metals and even metal-free catalytic systems are gaining traction. bohrium.com Metal-free approaches, utilizing reagents like elemental sulfur or potassium sulfide, offer an environmentally benign alternative for constructing the thiophene ring. organic-chemistry.orgnih.govresearchgate.net These methods align with the principles of green chemistry by minimizing metal toxicity and simplifying reaction conditions. nih.gov The exploration of visible-light-induced reactions also presents a mild and sustainable pathway for synthesizing multisubstituted thiophenes. organic-chemistry.org
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Palladium/Norbornene | Direct Vicinal Difunctionalization | High site-selectivity and regioselectivity. | mit.edu |
| Heterogeneous Pd/C with CuCl | C-H Arylation | Operationally simple, insensitive to air/moisture, catalyst recyclability. | rsc.org |
| Bis(alkoxo)palladium Complex | Phosphine-Free C-H Arylation | Low catalyst loading, avoids costly/toxic phosphine (B1218219) ligands. | organic-chemistry.org |
| Metal-Free (e.g., K2S, S8) | Thiophene Synthesis | Atom economical, avoids transition metals, environmentally friendly. | organic-chemistry.orgnih.gov |
| Visible-Light Photocatalysis | Oxidative Cyclization | Mild, metal-free conditions, uses light as a renewable energy source. | organic-chemistry.org |
Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity and Efficacy
Methyl 2-Methylthiophene-3-carboxylate serves as a valuable starting point for the rational design of new molecules with tailored properties. The thiophene core is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govrsc.org Its ability to act as a bioisosteric replacement for phenyl rings allows medicinal chemists to fine-tune a molecule's physicochemical properties, such as solubility and metabolism, which can lead to improved drug-receptor interactions. nih.gov
Future research will heavily rely on a strategy of molecular hybridization, where the thiophene scaffold is combined with other pharmacologically active moieties to create novel analogues with potentially synergistic or enhanced biological activities. researchgate.net This approach has already shown promise in the development of anticancer agents. nih.govbohrium.com The synthesis of these advanced analogues will leverage the novel reaction pathways discussed previously, allowing for precise control over the placement of various functional groups on the thiophene ring. researchgate.netnih.gov
The process of rational design is increasingly guided by in silico methods. acs.org Computational docking and molecular dynamics simulations can predict how different analogues will bind to biological targets, such as enzymes or receptors. acs.orgnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, thereby saving significant time and resources. acs.org For example, by introducing specific substituents like a lipophilic iodine or a flat aromatic ring, researchers can enhance crucial hydrophobic interactions between the thiophene analogue and its target protein. acs.org
Integration of Advanced Characterization Techniques with Computational Predictions
A deep understanding of the structure-property relationships of this compound and its derivatives is crucial for their effective application. This requires a synergistic approach that combines advanced experimental characterization with high-level computational analysis.
Experimentally, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography are essential for confirming the chemical structure and determining the three-dimensional arrangement of atoms in newly synthesized compounds. researchgate.netresearchgate.net
Computationally, Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of thiophene derivatives. researchgate.netrsc.orgnih.gov DFT calculations can provide insights into:
Molecular Geometry: Predicting bond lengths and angles. researchgate.net
Electronic Properties: Calculating net atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.netrsc.org
Reactivity Indices: Fukui function calculations can identify the most reactive sites within a molecule for nucleophilic or electrophilic attack, guiding further synthetic modifications. researchgate.netnih.gov
Furthermore, techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions within the crystal structure, which are critical for understanding the packing of molecules and their solid-state properties. researchgate.netresearchgate.net By integrating these computational predictions with experimental data, researchers can build a comprehensive picture of the molecule's behavior at both the molecular and macroscopic levels. researchgate.netnih.gov
| Method | Type | Information Gained | Reference |
|---|---|---|---|
| NMR Spectroscopy | Experimental | Elucidation of molecular structure and connectivity. | researchgate.net |
| X-ray Crystallography | Experimental | Precise 3D molecular structure and crystal packing. | researchgate.net |
| Density Functional Theory (DFT) | Computational | Electronic structure, optimized geometry, reactivity, spectroscopic properties. | researchgate.netrsc.org |
| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular interactions. | researchgate.netresearchgate.net |
| Fukui Function Analysis | Computational | Prediction of reactive sites for electrophilic and nucleophilic attack. | nih.gov |
Development of Sustainable and Economically Viable Production Processes
The principles of green chemistry are becoming increasingly important in chemical manufacturing, driving the development of production processes that are not only economically viable but also environmentally benign. mdpi.comresearchgate.net For thiophene derivatives, this involves moving away from traditional synthetic methods that often rely on harsh reagents, toxic solvents, and generate significant waste. researchgate.neteurekaselect.com
Key strategies for developing sustainable production processes include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like ethanol (B145695) or even water. researchgate.netnih.gov
Catalyst Innovation: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. rsc.org
Atom Economy: Designing reaction pathways, such as C-H activation, that incorporate a maximum number of atoms from the reactants into the final product. organic-chemistry.org
Renewable Feedstocks: Exploring the synthesis of thiophenes from biomass-derived starting materials, such as methyl levulinate, instead of petroleum-based sources. researchgate.net
Process Intensification: Shifting from traditional batch reactors to continuous flow chemistry. Flow chemistry can offer better control over reaction parameters, improved safety, and higher efficiency, particularly for large-scale production. numberanalytics.com
Life Cycle Assessment (LCA) is an emerging methodology used to evaluate the environmental impact of a chemical process from start to finish. mdpi.com By conducting LCAs on the synthesis of thiophene-based compounds, researchers can identify specific "hotspots" in the production chain that have the most significant negative impact on the environment and human health. This information is invaluable for optimizing synthetic routes to align with green chemistry goals. mdpi.com
Application of Artificial Intelligence and Machine Learning in Thiophene Chemistry Research
One of the most promising applications is in the prediction of reaction outcomes . mit.eduacs.org Machine learning models, particularly neural networks, can be trained on vast databases of chemical reactions to predict the major product of a given set of reactants and reagents. mit.eduacs.orgrsc.org These models can also recommend suitable reaction conditions, including catalysts, solvents, and temperature, thereby minimizing the need for extensive experimental trial-and-error. nih.govsesjournal.com This accelerates the development of new synthetic routes for thiophene derivatives. mdpi.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 2-Methylthiophene-3-carboxylate, and how do they influence experimental design?
- Answer : The compound has a molecular formula C₇H₈O₂S (MW: 156.20 g/mol), density of 1.2 g/cm³ , boiling point of 202.4°C , and a logP value of 2.30 , indicating moderate hydrophobicity . These properties guide solvent selection (e.g., dichloromethane for solubility) and purification methods (e.g., distillation under reduced pressure). The refractive index (1.532) and PSA (54.54 Ų) are critical for chromatographic separation and computational modeling of interactions.
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Answer : Synthesis typically involves esterification of 2-methylthiophene-3-carboxylic acid using methanol under acidic catalysis or via nucleophilic acyl substitution. For analogs, refluxing intermediates with anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen is effective, followed by purification via reverse-phase HPLC (e.g., methanol-water gradients) . Yield optimization requires monitoring reaction time and stoichiometry, as seen in related thiophene carboxylate syntheses .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Answer :
- ¹H NMR : The methyl ester group appears as a singlet near δ 3.8–3.9 ppm , while the thiophene ring protons show splitting patterns between δ 6.5–7.5 ppm depending on substitution .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm , and the thiophene carbons are observed at 120–140 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O stretch) and ~3100 cm⁻¹ (C-H aromatic stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data or synthesis yields for this compound derivatives?
- Answer : Discrepancies often arise from differences in solvent polarity, temperature, or purification methods. For example, NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Systematic replication under controlled conditions (e.g., anhydrous vs. ambient moisture) and validation via high-resolution mass spectrometry (HRMS) can clarify inconsistencies .
Q. What crystallographic tools and software are recommended for determining the crystal structure of this compound?
- Answer : Single-crystal X-ray diffraction data can be processed using SHELX (for structure solution and refinement) and visualized via ORTEP-3 (for thermal ellipsoid plots) . The WinGX suite integrates these tools for small-molecule crystallography, enabling hydrogen-bonding network analysis and space group validation .
Q. How can computational methods predict the reactivity and conformational stability of this compound?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the thiophene ring’s puckering amplitude and pseudorotation barriers, critical for understanding steric effects in substitution reactions . Molecular dynamics simulations (e.g., AMBER) assess solvation effects on ester hydrolysis kinetics .
Q. What strategies are effective for designing biologically active derivatives of this compound?
- Answer :
- Substitution : Introduce electrophiles (e.g., halogens) at the 5-position of the thiophene ring to modulate electronic properties .
- Acylation : Attach acrylamido groups (e.g., 3,4-dimethoxyphenyl) via nucleophilic acyl substitution to enhance binding to biological targets .
- SAR Studies : Compare IC₅₀ values of derivatives with varying substituents to identify pharmacophore motifs .
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
- Answer : Use Design of Experiments (DoE) to test variables:
- Catalyst : p-Toluenesulfonic acid vs. sulfuric acid.
- Temperature : Reflux (40–60°C) vs. microwave-assisted synthesis.
- Workup : Liquid-liquid extraction (ethyl acetate/water) vs. column chromatography.
Pilot studies show that microwave irradiation reduces reaction time by 50% while maintaining >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
